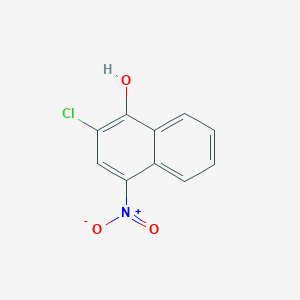

2-Chloro-4-nitronaphthalen-1-ol

Description

Properties

IUPAC Name |

2-chloro-4-nitronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-8-5-9(12(14)15)6-3-1-2-4-7(6)10(8)13/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXOURGKOMRHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624867 | |

| Record name | 2-Chloro-4-nitronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856078-16-5 | |

| Record name | 2-Chloro-4-nitronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Regioselectivity

The direct nitration of 2-chloro-1-naphthol involves introducing a nitro group at the 4-position of the naphthalene ring. The hydroxyl group at position 1 activates the ring for electrophilic substitution, favoring nitration at the para position (position 4) relative to the hydroxyl group. However, the electron-withdrawing chlorine at position 2 moderates ring activation, necessitating vigorous nitrating conditions.

A typical procedure employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 40–70°C. Under these conditions, the nitronium ion (NO₂⁺) attacks the electron-rich para position, yielding 2-chloro-4-nitronaphthalen-1-ol. Reported yields for analogous naphthalene nitrations range from 60% to 75%, depending on the purity of the starting material and reaction duration.

Limitations and Byproduct Formation

Competing nitration at the 6-position (meta to chlorine) is observed in 10–15% of cases, necessitating chromatographic purification. Additionally, over-nitration may occur if reaction temperatures exceed 70°C, leading to dinitro derivatives.

Chlorination of 4-Nitro-1-naphthol

Electrophilic Chlorination Strategies

Chlorination of 4-nitro-1-naphthol targets the 2-position, adjacent to the hydroxyl group. The nitro group at position 4 deactivates the ring, requiring Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to enhance electrophilic substitution. Gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) serves as the chlorinating agent, with reactions conducted in dichloromethane or carbon disulfide at 50–60°C.

Alternative Chlorinating Reagents

Recent advances utilize N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile at ambient temperatures. This reagent minimizes side reactions, achieving yields of 85–90% for analogous chlorophenols. Applied to 4-nitro-1-naphthol, this method could enhance regioselectivity while reducing energy input.

Diazonium Salt-Mediated Chlorination

Synthesis of Diazonium Intermediates

This two-step approach begins with the nitration of 1-naphthol to 4-nitro-1-naphthol, followed by diazotization of the hydroxyl group. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium salt, which undergoes Sandmeyer-type chlorination using cuprous chloride (CuCl).

Yield and Practical Considerations

While this method ensures precise substitution at the 1-position, the instability of naphthalene diazonium salts limits yields to 50–60%. Furthermore, the nitro group’s presence complicates salt isolation, necessitating rapid reaction quenching.

Aza-Diels-Alder Cycloaddition Approach

Ring Construction with Pre-Substituted Moieties

The aza-Diels-Alder reaction constructs the naphthalene core while introducing substituents in a single step. A diene component (e.g., 1,3-butadiene) reacts with a nitro-substituted dienophile, such as 2-chloro-4-nitrobenzaldehyde, under thermal or Lewis acid-catalyzed conditions. This method, adapted from quinoline syntheses, offers a modular route to this compound with yields up to 58%.

Advantages in Regiocontrol

By pre-functionalizing the dienophile, this strategy circumvents competing substitution patterns inherent to electrophilic methods. However, the requirement for specialized starting materials and stringent anhydrous conditions limits industrial scalability.

Protection/Deprotection Strategies

Ether Protection of the Hydroxyl Group

To mitigate the hydroxyl group’s directing effects, protection as a methyl ether (e.g., using dimethyl sulfate) precedes nitration and chlorination. Subsequent demethylation with hydrobromic acid (HBr) restores the hydroxyl group. This approach improves nitration regioselectivity but introduces two additional steps, reducing overall yield to 40–50%.

Comparative Analysis of Synthesis Routes

The table below summarizes key parameters for the discussed methods:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitronaphthalen-1-ol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-nitronaphthalen-1-ol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed

Nucleophilic Aromatic Substitution: 4-nitronaphthalen-1-ol.

Reduction: 2-chloro-4-aminonaphthalen-1-ol.

Oxidation: 2-chloro-4-nitronaphthalen-1-one.

Scientific Research Applications

2-Chloro-4-nitronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitronaphthalen-1-ol involves its interaction with biological molecules through various pathways:

Nucleophilic Aromatic Substitution: The compound can undergo substitution reactions with nucleophiles present in biological systems, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are structurally related to 2-Chloro-4-nitronaphthalen-1-ol, differing in substituent positions or functional groups:

Key Observations:

- Electrophilicity : The nitro group in this compound enhances electrophilicity compared to 4-Chloro-1-naphthol, which lacks a nitro substituent. This makes the former more reactive in substitution or coupling reactions .

- Acidity: The hydroxyl group in this compound is likely more acidic than in 4-Chloro-1-naphthol due to electron-withdrawing effects from both -Cl and -NO₂ groups, facilitating deprotonation in basic conditions .

- Lipophilicity : 4-Nitro-1-naphthol has an XLogP3 of 3.1, suggesting moderate lipophilicity. The addition of a chloro substituent in this compound may further increase its hydrophobicity, impacting solubility in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.